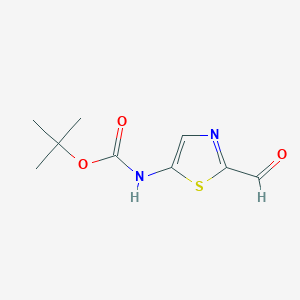

Tert-butyl (2-formylthiazol-5-yl)carbamate

Description

Significance of Thiazole (B1198619) Scaffolds in Organic Synthesis

The thiazole ring, an aromatic five-membered heterocycle containing both sulfur and nitrogen atoms, is a cornerstone scaffold in medicinal and organic chemistry. spast.orgmedmedchem.com Its unique structural and electronic properties have made it a "privileged structure," meaning it is frequently found in biologically active compounds. spast.org Thiazole derivatives exhibit a vast array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. analis.com.myfabad.org.tr The presence of the thiazole moiety in numerous FDA-approved drugs, such as the antiretroviral Ritonavir and the anti-inflammatory Meloxicam, underscores its therapeutic importance. spast.org The versatility of the thiazole ring allows for modifications at various positions, enabling chemists to fine-tune the physical, chemical, and biological properties of the resulting molecules to create novel therapeutic agents. nih.govnih.gov

Role of Formylthiazole Derivatives as Key Synthetic Intermediates

Formylthiazoles, which are thiazole rings substituted with an aldehyde group (-CHO), are highly valuable intermediates in organic synthesis. The formyl group is a versatile functional handle that can participate in a wide range of chemical transformations. It can be readily converted into other functional groups, serving as a linchpin for the construction of more complex molecular architectures. For example, the aldehyde can undergo nucleophilic addition, oxidation to a carboxylic acid, reduction to an alcohol, or participate in condensation reactions like the Wittig reaction or reductive amination. This chemical reactivity makes formylthiazole derivatives essential starting materials for synthesizing a diverse library of substituted thiazoles for drug discovery and materials science applications. nih.gov

Overview of N-Protected Aminothiazole Analogues

In multi-step syntheses involving aminothiazoles, it is often necessary to temporarily mask the reactivity of the amino group (-NH2) to prevent unwanted side reactions. This is achieved by using a "protecting group." The tert-butoxycarbonyl (Boc) group is one of the most common N-protecting groups used in organic synthesis. rsc.org N-protected aminothiazole analogues, such as tert-butyl (2-formylthiazol-5-yl)carbamate, combine the features of a protected amine and a reactive formyl group on the stable thiazole core. This protection strategy allows chemists to selectively perform reactions at the formyl position without interference from the nucleophilic amino group. nih.govnih.gov The Boc group is favored due to its stability under a wide range of reaction conditions and its straightforward removal under mild acidic conditions, which regenerates the free amine for subsequent chemical modifications. mdpi.comacs.org

Chemical and Physical Properties of this compound

The following table summarizes the key properties of the title compound.

| Property | Value | Source |

| IUPAC Name | tert-butyl N-(5-formyl-1,3-thiazol-2-yl)carbamate | cymitquimica.com |

| Synonyms | (5-Formyl-thiazol-2-yl)-carbamic acid tert-butyl ester | cymitquimica.com |

| CAS Number | 391668-77-2 | cymitquimica.combldpharm.com |

| Molecular Formula | C₉H₁₂N₂O₃S | nih.gov |

| Molecular Weight | 228.27 g/mol | cymitquimica.com |

| Physical Form | Solid | cymitquimica.com |

| SMILES Code | CC(C)(C)OC(=O)NC1=NC=C(S1)C=O | bldpharm.com |

| InChI Key | LKFCHUSAPKBABQ-UHFFFAOYSA-N | cymitquimica.com |

Detailed Research Findings

While specific research articles focusing solely on this compound are not prevalent, its structure points to its role as a specialized chemical intermediate. Its utility is derived from the orthogonal reactivity of its two functional groups: the N-Boc protected amine and the formyl group.

Synthesis: The synthesis of this compound would typically involve the introduction of a formyl group onto a pre-existing N-Boc protected 2-aminothiazole (B372263) ring or, conversely, the protection of a 2-amino-5-formylthiazole. A common synthetic route involves the Vilsmeier-Haack reaction on N-Boc-2-aminothiazole to install the formyl group at the 5-position, a site that is electronically activated for electrophilic substitution.

Reactivity and Utility: This compound is designed for sequential chemical modifications. The aldehyde functionality serves as a primary reaction site. It can be used to build side chains via reactions such as:

Wittig or Horner-Wadsworth-Emmons reactions to form alkenes.

Reductive amination to introduce substituted aminomethyl groups.

Grignard or organolithium additions to generate secondary alcohols.

Oxidation to the corresponding carboxylic acid, which can then be used in amide bond-forming reactions.

Following the modification of the aldehyde, the Boc protecting group can be cleanly removed under acidic conditions (e.g., using trifluoroacetic acid) to expose the 2-amino group. orgsyn.org This newly liberated amine is then available for a second set of transformations, such as acylation, sulfonation, or coupling reactions to build more complex molecules. This stepwise reactivity makes the compound a valuable building block in the synthesis of targeted libraries of compounds for screening in drug discovery programs, particularly for developing new anticancer and antimicrobial agents. nih.govnih.gov

Properties

IUPAC Name |

tert-butyl N-(2-formyl-1,3-thiazol-5-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3S/c1-9(2,3)14-8(13)11-6-4-10-7(5-12)15-6/h4-5H,1-3H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOAYIIHFCXVBQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=C(S1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tert Butyl 2 Formylthiazol 5 Yl Carbamate

Direct Oxidative Approaches

Direct oxidation methods offer a straightforward approach to introduce the formyl group onto the thiazole (B1198619) ring, starting from readily available precursors.

Oxidation of Tert-butyl (2-(hydroxymethyl)thiazol-5-yl)carbamate to the Formyl Derivative

A common and effective method for the synthesis of tert-butyl (2-formylthiazol-5-yl)carbamate involves the oxidation of the corresponding primary alcohol, tert-butyl (2-(hydroxymethyl)thiazol-5-yl)carbamate. This transformation can be accomplished using a variety of mild oxidizing agents to prevent over-oxidation to the carboxylic acid.

Common oxidizing agents for this conversion include:

Manganese dioxide (MnO₂): Activated manganese dioxide is a selective and mild reagent for the oxidation of allylic and benzylic alcohols, and has been shown to be effective in oxidizing hydroxymethylthiazoles. nih.govresearchgate.netnih.govresearchgate.netorganic-chemistry.orgresearchgate.net The reaction is typically carried out by refluxing the alcohol with an excess of MnO₂ in an inert solvent like dichloromethane (B109758) or chloroform.

Dess-Martin Periodinane (DMP): This hypervalent iodine reagent is known for its mild reaction conditions and high efficiency in converting primary alcohols to aldehydes with minimal side reactions. wikipedia.orgwikipedia.orgresearchgate.netalfa-chemistry.comchemistrysteps.com The reaction is typically performed at room temperature in a chlorinated solvent.

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base like triethylamine. wikipedia.orgorganic-chemistry.orgbyjus.comnumberanalytics.comyoutube.com It is a powerful and mild procedure that is well-tolerated by a wide range of functional groups.

| Oxidizing Agent | Typical Reaction Conditions | Advantages | Disadvantages |

| Manganese Dioxide (MnO₂) | Reflux in CH₂Cl₂ or CHCl₃ | Mild, selective for allylic/benzylic alcohols | Requires a large excess of reagent, can have variable activity |

| Dess-Martin Periodinane (DMP) | Room temperature in CH₂Cl₂ | High yields, mild conditions, short reaction times | Reagent is expensive and potentially explosive |

| Swern Oxidation | Low temperature (-78 °C) in CH₂Cl₂ with DMSO, (COCl)₂, and Et₃N | High yields, mild conditions, tolerant of many functional groups | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide (B99878) |

Oxidation of Tert-butyl (2-vinylthiazol-5-yl)carbamate with Potassium Osmate

Another potential, though less commonly documented, oxidative approach involves the cleavage of a vinyl group in tert-butyl (2-vinylthiazol-5-yl)carbamate. While specific examples using potassium osmate for this particular substrate are scarce in the literature, the principle of oxidative cleavage of alkenes to aldehydes is a well-established transformation in organic synthesis.

Theoretically, a two-step process involving dihydroxylation followed by oxidative cleavage could yield the desired aldehyde. Potassium osmate, often in catalytic amounts in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO), can be used for the dihydroxylation of the vinyl group to a diol. Subsequent treatment with an oxidizing agent like sodium periodate (B1199274) (NaIO₄) would then cleave the diol to afford the aldehyde.

A more direct method for the oxidative cleavage of a vinyl group to an aldehyde is ozonolysis. This powerful reaction involves treating the alkene with ozone followed by a reductive workup using reagents such as dimethyl sulfide or zinc dust.

Formylation Reactions on N-Protected Thiazoles

The introduction of a formyl group onto a pre-existing N-protected thiazole ring is a widely used and versatile strategy.

Vilsmeier-Haack Formylation of 2-Aminothiazole (B372263) Precursors

The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.orgwikipedia.org In the context of synthesizing this compound, this reaction is performed on an N-Boc protected 2-aminothiazole. The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide (B127407) such as N,N-dimethylformamide (DMF), acts as the electrophile. researchgate.netasianpubs.org

The tert-butoxycarbonyl (Boc) protecting group on the 2-amino functionality is crucial. It modulates the reactivity of the thiazole ring and directs the formylation to the desired position. Research has shown that the Vilsmeier-Haack formylation of 2-amino-4-substituted thiazoles proceeds with electrophilic attack at the C-5 position, yielding the corresponding 5-formylthiazole. researchgate.net

| Reagents | Role | Typical Conditions |

| Phosphorus oxychloride (POCl₃) | Activates DMF | 0 °C to room temperature |

| N,N-Dimethylformamide (DMF) | Formyl group source | Inert solvent |

| Tert-butyl (thiazol-5-yl)carbamate | Substrate | Stirring in DMF/POCl₃ mixture |

Regioselectivity Considerations in Thiazole Formylation

The regioselectivity of the Vilsmeier-Haack formylation is dictated by the electronic properties of the thiazole ring and its substituents. The 2-aminothiazole ring is an electron-rich heterocycle, and the amino group at the 2-position is a powerful activating group that directs electrophilic substitution.

In general, electrophilic substitution on 2-aminothiazoles preferentially occurs at the C-5 position, which is para to the activating amino group and is electronically favored. libretexts.org The presence of the tert-butoxycarbonyl (Boc) group on the amine reduces its activating strength to some extent but still directs the incoming electrophile to the 5-position. Computational and experimental studies on similar heterocyclic systems have shown that the site of electrophilic attack corresponds to the position of highest electron density and the most stable Wheland intermediate. nih.gov Therefore, the Vilsmeier-Haack formylation of tert-butyl (2-aminothiazol-5-yl)carbamate is expected to proceed with high regioselectivity to yield the 5-formyl product.

Thiazole as a Masked Formyl Equivalent in Synthesis

An alternative and elegant strategy involves using the thiazole ring itself as a masked formyl group. nih.gov This approach is particularly useful when direct formylation methods are problematic or when the aldehyde functionality is required later in a multi-step synthesis.

In this methodology, a 2-lithiated thiazole can be generated and reacted with an appropriate electrophile. The resulting 2-substituted thiazole can then be carried through several synthetic steps before the formyl group is "unmasked." The unmasking process typically involves a three-step sequence:

N-Methylation: The thiazole nitrogen is quaternized using an alkylating agent such as methyl iodide. This activation step is crucial for the subsequent reduction.

Reduction: The resulting thiazolium salt is reduced with a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) to yield a thiazoline (B8809763) intermediate.

Hydrolysis: The thiazoline is then hydrolyzed under mild acidic conditions, often in the presence of a scavenger like mercury(II) chloride, to release the aldehyde.

This sequence provides a reliable method for converting a stable thiazole ring into a reactive aldehyde functionality at a desired stage of a synthetic sequence.

Principle of Thiazole-Aldehyde Synthesis

The "Thiazole-Aldehyde Synthesis" is a synthetic strategy that utilizes the thiazole ring as a masked formyl group. nih.govnih.gov This approach is particularly valuable because the thiazole ring is stable under a wide range of reaction conditions, allowing for various chemical modifications on other parts of the molecule before the formyl group is revealed. nih.gov The unmasking of the aldehyde functionality from the thiazole ring is typically achieved through a reliable three-step sequence under mild, non-oxidative conditions. nih.gov

The general protocol for converting a 2-substituted thiazole into an aldehyde involves the following key steps, as detailed in the table below. nih.gov

Table 1: Key Steps in the Thiazole-to-Aldehyde Conversion

| Step | Transformation | Reagents Commonly Used | Intermediate Formed |

| 1 | N-methylation | Methyl iodide (MeI) | Thiazolium salt |

| 2 | Reduction | Sodium borohydride (NaBH₄) | Thiazolidine |

| 3 | Hydrolysis | Mercury(II) chloride (HgCl₂) in aqueous acetonitrile | Aldehyde |

This sequence effectively cleaves the thiazole ring to release the desired aldehyde. The stability of the thiazole ring throughout various synthetic steps, followed by its efficient conversion to a formyl group, underscores its utility as a formyl anion equivalent in organic synthesis. nih.gov This principle allows for the construction of complex molecules where a reactive aldehyde is needed in the final stages of the synthesis.

Conversion of Thiazole Rings to Formyl Groups

The introduction of a formyl group onto a thiazole ring, particularly for the synthesis of this compound, can be accomplished through several methods. The choice of method often depends on the available starting materials and the specific substitution pattern of the thiazole ring.

One of the most direct and widely applicable methods for the formylation of heteroaromatic rings is the Vilsmeier-Haack reaction . This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF). ijpcbs.comtcichemicals.comchemistrysteps.comwikipedia.org The Vilsmeier reagent is an electrophile that reacts with electron-rich aromatic and heteroaromatic compounds to introduce a formyl group after hydrolysis. chemistrysteps.comwikipedia.org For thiazole derivatives, the position of formylation is directed by the electronic properties of the substituents on the ring. researchgate.net For instance, 2-aminothiazole derivatives are often formylated at the C5 position, which is activated by the electron-donating amino group. researchgate.net

Another powerful method for the introduction of a formyl group at a specific position on the thiazole ring involves a halogen-metal exchange followed by formylation . This approach is particularly useful when a halogenated thiazole is available as a starting material. A common precursor for this route is a brominated thiazole derivative. google.comgoogle.com The process involves the reaction of the bromothiazole with an organolithium reagent (e.g., n-butyllithium) or magnesium to form a highly reactive organometallic intermediate (a lithiated thiazole or a thiazole Grignard reagent). This intermediate then reacts with an electrophilic formylating agent, such as DMF, to yield the desired aldehyde after aqueous workup. google.comthieme-connect.de

A plausible synthetic route to this compound could start from 2-amino-5-bromothiazole. The synthesis would proceed through the protection of the amino group, followed by the introduction of the formyl group. The key steps are outlined below.

Table 2: Plausible Synthetic Route and Reagents

| Step | Starting Material | Reagent(s) | Intermediate/Product | Rationale |

| 1 | 2-Aminothiazole | Bromine, Acetic Acid | 2-Amino-5-bromothiazole | Electrophilic bromination at the electron-rich C5 position of the thiazole ring. chemicalbook.com |

| 2 | 2-Amino-5-bromothiazole | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | tert-Butyl (5-bromothiazol-2-yl)carbamate | Protection of the primary amine to prevent side reactions in subsequent steps. semanticscholar.org |

| 3 | tert-Butyl (5-bromothiazol-2-yl)carbamate | 1. Organolithium reagent (e.g., n-BuLi) or Mg2. N,N-Dimethylformamide (DMF)3. Aqueous workup | This compound | This step represents a conceptual challenge as the bromine is at the C5 position. A more direct route would involve starting with a 2-bromothiazole (B21250) derivative and formylating at that position. An alternative is the direct lithiation of the C2 position of tert-butyl (thiazol-5-yl)carbamate followed by formylation. |

The direct formylation of a Boc-protected aminothiazole at the C2 position can be challenging due to the directing effects of the substituents. However, the conversion of a 2-bromothiazole derivative to the corresponding 2-formylthiazole via a Grignard reaction is a well-documented and effective method. google.com Therefore, a synthetic strategy commencing with a 2-bromothiazole bearing a protected amino group at the 5-position would be a logical approach to access this compound.

Reactivity and Transformational Chemistry of Tert Butyl 2 Formylthiazol 5 Yl Carbamate

Reactions Involving the Formyl Group

The aldehyde functionality is a versatile electrophilic center that readily participates in condensation and oxidation reactions.

Formation of Hydrazone Derivatives (e.g., with p-toluenesulphonylhydrazide)

Aldehydes react with hydrazines to form hydrazones, a common and robust transformation in organic synthesis. Specifically, the reaction of an aldehyde or ketone with tosylhydrazine yields a tosylhydrazone. wikipedia.org This reaction typically involves the condensation of the two components, often with acid catalysis. wikipedia.org

For tert-butyl (2-formylthiazol-5-yl)carbamate, condensation with p-toluenesulphonylhydrazide is expected to proceed under standard conditions, such as stirring in a solvent like methanol (B129727), to yield the corresponding N-((5-((tert-butoxycarbonyl)amino)thiazol-2-yl)methylene)-4-methylbenzenesulfonohydrazide. orgsyn.org The resulting tosylhydrazones are stable compounds and can serve as valuable intermediates for further transformations, such as in the Shapiro or Bamford-Stevens reactions. wikipedia.org

| Reaction Data: Hydrazone Formation | |

| Starting Material | This compound |

| Reagent | p-Toluenesulphonylhydrazide |

| Typical Conditions | Methanol or Ethanol, often with acid catalysis (e.g., HCl). wikipedia.orgorgsyn.org |

| Product | N-((5-((tert-butoxycarbonyl)amino)thiazol-2-yl)methylene)-4-methylbenzenesulfonohydrazide |

Knoevenagel Condensation Reactions

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene (B1212753) group to a carbonyl, followed by dehydration to produce an α,β-unsaturated product. nrochemistry.com This reaction is characteristic of aldehydes and ketones and is typically catalyzed by a weak base, such as an amine like piperidine. nrochemistry.comreddit.com The active methylene component requires at least one, but usually two, strong electron-withdrawing groups (Z), such as in malonic acid, ethyl acetoacetate, or cyanoacetic acid. nrochemistry.com

The formyl group of this compound serves as the electrophilic carbonyl component in this reaction. Condensation with an active methylene compound like diethyl malonate in the presence of a base would lead to the formation of a new carbon-carbon double bond, yielding a substituted α,β-unsaturated ester. This reaction is a powerful tool for carbon chain extension and the synthesis of functionalized alkenes. researchgate.netmdpi.com

| Reaction Data: Knoevenagel Condensation | |

| Starting Material | This compound |

| Reagent Class | Active methylene compounds (e.g., diethyl malonate, malononitrile, cyanoacetic acid). nrochemistry.com |

| Catalyst | Weakly basic amine (e.g., piperidine, pyridine). nrochemistry.com |

| Product Type | α,β-Unsaturated compound (conjugated enone or equivalent). nrochemistry.com |

Oxidation to Carboxylic Acid Derivatives (e.g., 5-((tert-Butoxycarbonyl)amino)thiazole-2-carboxylic acid)

The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic chemistry. nih.gov For sensitive substrates that contain other oxidizable groups or protecting groups like the Boc-carbamate, mild and selective conditions are required. The Pinnick oxidation is exceptionally well-suited for this purpose, allowing for the conversion of aldehydes to carboxylic acids using sodium chlorite (B76162) (NaClO₂) under mildly acidic conditions. nrochemistry.comwikipedia.org This method is known to be tolerant of a wide array of functional groups and is particularly effective for α,β-unsaturated and heteroaromatic aldehydes. nih.govwikipedia.org

A crucial aspect of the Pinnick oxidation is the management of the hypochlorous acid (HOCl) byproduct, which can participate in undesired side reactions. wikipedia.org To mitigate this, a scavenger such as 2-methyl-2-butene (B146552) or hydrogen peroxide is typically added to the reaction mixture to consume the HOCl as it forms. nrochemistry.comwikipedia.org Applying these conditions to this compound would yield the corresponding 5-((tert-Butoxycarbonyl)amino)thiazole-2-carboxylic acid. wikipedia.orgnih.gov

| Reaction Data: Pinnick Oxidation | |

| Starting Material | This compound |

| Primary Reagent | Sodium chlorite (NaClO₂). wikipedia.org |

| Additives | A weak acid/buffer (e.g., monosodium phosphate) and a scavenger (e.g., 2-methyl-2-butene). nrochemistry.comwikipedia.org |

| Typical Solvent | t-Butanol/water mixture. |

| Product | 5-((tert-Butoxycarbonyl)amino)thiazole-2-carboxylic acid. tue.nl |

Reactions Involving the Tert-butyl Carbamate (B1207046) (Boc) Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its susceptibility to cleavage under specific, controlled acidic conditions. acsgcipr.orgfishersci.co.uk

Deprotection Strategies for the Amino Group

The removal of the Boc group is typically accomplished through acid-catalyzed hydrolysis. fishersci.co.uk The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which then decomposes to isobutylene (B52900) and a proton. acsgcipr.org This process ultimately liberates the free amine as a salt (e.g., hydrochloride or trifluoroacetate) and releases carbon dioxide.

A variety of acidic reagents can be employed for this transformation. Strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or hydrochloric acid (HCl) in solvents like dioxane or methanol are highly effective and common. reddit.comfishersci.co.uk For substrates containing other acid-sensitive functionalities, milder conditions may be necessary. Reagents such as aqueous phosphoric acid or Lewis acids like zinc bromide (ZnBr₂) can provide greater selectivity for Boc removal while preserving other groups. mdpi.comfishersci.co.uk When using strong acids, scavengers may be added to trap the liberated tert-butyl cation and prevent potential side reactions, such as the alkylation of electron-rich aromatic rings or other nucleophilic sites on the substrate. acsgcipr.org

| Reaction Data: Boc Group Deprotection | |

| Starting Material | This compound |

| Reagent Class | Strong protic acids (e.g., TFA, HCl) or Lewis acids (e.g., ZnBr₂). mdpi.comfishersci.co.uk |

| Typical Conditions | Anhydrous conditions in solvents like Dichloromethane (DCM), Dioxane, or Ethyl Acetate at room temperature. fishersci.co.uk |

| Product | 2-Amino-5-formylthiazole (as the corresponding acid salt). |

Reactions Post-Deprotection (e.g., Amide Coupling)

The tert-butoxycarbonyl (Boc) protecting group on the 2-amino function of the thiazole (B1198619) ring is instrumental in modulating the molecule's reactivity. Its removal unmasks the nucleophilic amino group, enabling a variety of subsequent transformations, most notably amide bond formation. The resulting intermediate, 2-aminothiazole-5-carbaldehyde, is a key building block for more complex molecules. scbt.com

The deprotection is typically achieved under acidic conditions, for instance, using trifluoroacetic acid (TFA), which efficiently cleaves the Boc group to reveal the primary amine. This amine is electron-deficient due to the electron-withdrawing nature of the thiazole ring.

Following deprotection, the free 2-aminothiazole (B372263) moiety can be coupled with carboxylic acids to form amide bonds. This reaction is a cornerstone in medicinal chemistry for assembling larger, biologically active molecules. However, the low nucleophilicity of the 2-aminothiazole can present challenges, sometimes requiring specific coupling reagents or conditions to achieve good yields. For instance, standard coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base such as DIPEA (N,N-Diisopropylethylamine) are commonly employed. semanticscholar.org In cases involving sterically hindered anilines or other challenging substrates, alternative methods may be necessary to facilitate the coupling. semanticscholar.org

Research has shown that the synthesis of 2-aminothiazole-5-carboxamides, which are structurally related to the derivatives of this compound, can be achieved by activating the carboxylic acid group before coupling. semanticscholar.org This pre-activation enhances the electrophilicity of the carboxylic acid, promoting its reaction with the weakly nucleophilic 2-amino group of the thiazole.

Table 1: Examples of Amide Coupling with 2-Aminothiazole Derivatives

| Amine Reactant | Carboxylic Acid/Aniline | Coupling Reagent/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Ethyl 2-aminothiazole-5-carboxylate (after Boc deprotection) | Various anilines | Carboxylic acid activation, then coupling | 2-N-Boc-aminothiazole-5-carboxamides | semanticscholar.org |

| 2-Aminothiazole | 3-(Furan-2-yl)propanoic acid | Not specified | N-(thiazol-2-yl)propanamide derivative | nih.gov |

| 2-Aminothiazole derivative | Substituted benzaldehydes | ClCH2COCl, Et3N | Schiff bases, then cyclization | nih.govchemicalbook.com |

This table is illustrative and provides examples of reactions involving the 2-aminothiazole core.

Reactions of the Thiazole Ring System

The thiazole ring itself is an aromatic heterocycle with distinct reactivity patterns influenced by the resident sulfur and nitrogen atoms and the substituents it bears. wikipedia.org

Thiazoles are aromatic compounds characterized by significant π-electron delocalization. wikipedia.org The electronic nature of the ring makes it susceptible to various chemical reactions.

Electrophilic Substitution : The thiazole ring can undergo electrophilic aromatic substitution. Computational studies and experimental evidence indicate that the C5 position is the most electron-rich and thus the primary site for electrophilic attack. wikipedia.orgpharmaguideline.com Common electrophilic substitution reactions include halogenation (e.g., with N-bromosuccinimide), nitration, and Friedel-Crafts acylation. numberanalytics.com When the C5 position is already substituted, as in the title compound, electrophilic attack at other positions becomes less favorable. pharmaguideline.com The presence of the electron-withdrawing formyl group at C5 further deactivates the ring towards electrophilic substitution.

Nucleophilic Substitution : Nucleophilic substitution on the thiazole ring is generally less common and requires the presence of a good leaving group. numberanalytics.com

Deprotonation : The proton at the C2 position of the thiazole ring is the most acidic due to the electron-withdrawing effect of the adjacent nitrogen and sulfur atoms. wikipedia.orgpharmaguideline.com Strong bases, such as organolithium reagents, can deprotonate this position, generating a nucleophilic center that can react with various electrophiles like alkyl halides or carbonyl compounds. pharmaguideline.com In the case of this compound, the C2 position is occupied, precluding this specific reaction pathway.

N-Alkylation : The ring nitrogen atom possesses a lone pair of electrons and can be alkylated by reacting with alkyl halides, leading to the formation of thiazolium salts. pharmaguideline.com

The functional groups attached to the thiazole core of this compound provide numerous avenues for further chemical modification. Functional group interconversion is a key strategy for synthesizing a diverse range of derivatives from a common intermediate. acs.orgub.edu

The formyl group at the C5 position is a particularly versatile handle for derivatization:

Oxidation : The aldehyde can be oxidized to a carboxylic acid. This transformation opens the door to the synthesis of esters and amides at the 5-position of the thiazole ring.

Reduction : The formyl group can be reduced to a hydroxymethyl group. For example, the oxidation of a 4-alkyl-5-hydroxymethylthiazole derivative to the corresponding 4-alkyl-5-formylthiazole can be achieved using an N-oxyl compound as a catalyst in a two-phase solvent system. google.com The reverse reaction, reduction of the aldehyde, can be accomplished with standard reducing agents like sodium borohydride (B1222165).

Reductive Amination : The aldehyde can react with primary or secondary amines in the presence of a reducing agent to form new C-N bonds, yielding substituted aminomethylthiazoles.

Wittig and Horner-Wadsworth-Emmons Reactions : The formyl group can be converted into an alkene through reactions with phosphorus ylides.

Condensation Reactions : The aldehyde can participate in condensation reactions, such as the Claisen-Schmidt condensation with ketones to form chalcone-like structures, which can be precursors to other heterocyclic systems. nih.govnih.gov It can also react with active methylene compounds in Knoevenagel condensations.

The thiazole ring itself can be a precursor to other cyclic systems. For example, under high temperatures, thiazoles can undergo Diels-Alder reactions with alkynes, which, after the extrusion of sulfur, can lead to the formation of pyridines. wikipedia.org

Table 2: Potential Functional Group Interconversions for this compound

| Starting Functional Group | Reagent/Reaction Type | Resulting Functional Group | Potential Application |

|---|---|---|---|

| 5-Formyl (-CHO) | Oxidation (e.g., KMnO4, PCC) | 5-Carboxylic acid (-COOH) | Synthesis of esters and amides |

| 5-Formyl (-CHO) | Reduction (e.g., NaBH4) | 5-Hydroxymethyl (-CH2OH) | Introduction of an alcohol moiety |

| 5-Formyl (-CHO) | Reductive Amination (R-NH2, NaBH3CN) | 5-(Aminomethyl) (-CH2NH-R) | Synthesis of substituted amines |

| 5-Formyl (-CHO) | Wittig Reaction (Ph3P=CHR) | 5-Vinyl (-CH=CHR) | Carbon chain extension |

| 5-Formyl (-CHO) | Claisen-Schmidt Condensation | α,β-Unsaturated ketone | Synthesis of chalcones and other heterocycles |

Applications in Complex Molecule Synthesis

As a Building Block for Advanced Pharmaceutical Intermediates

The structural features of Tert-butyl (2-formylthiazol-5-yl)carbamate make it an attractive starting material for the synthesis of sophisticated intermediates used in the development of novel therapeutics. The presence of the Boc-protected amine and the formyl group allows for sequential and controlled modifications, enabling the construction of intricate molecular frameworks.

While direct evidence for the use of this compound in the synthesis of steroid payloads for Antibody-Drug Conjugates (ADCs) is not extensively documented in publicly available literature, the chemistry of its functional groups is highly relevant to the construction of linkers and payloads for ADCs. The carbamate (B1207046) moiety is a key structural feature in self-immolative linkers, which are designed to release a potent drug payload upon reaching a target cell.

For instance, self-immolative para-aminobenzyl carbamate (PABC) linkers are employed to attach payloads, such as the glucocorticoid receptor agonist budesonide (a steroid), to antibodies. The release mechanism is often triggered by enzymatic cleavage of a dipeptide, initiating a cascade that leads to the release of the payload. The carbamate linkage is crucial for the stability of the ADC in circulation and its efficient cleavage at the target site. The thiazole (B1198619) ring, with its potential for further functionalization, could serve as a core scaffold for the attachment of both the linker and the steroid, or to modulate the physicochemical properties of the payload.

| Component | Role in ADCs | Relevance of this compound |

| Carbamate Linker | Connects the antibody to the drug payload; can be designed for controlled release. | The Boc-carbamate group is a protected form of a functionality central to many self-immolative linkers. |

| Steroid Payload | The therapeutic agent delivered to the target cell. | The thiazole core could be integrated into the payload structure to influence its activity or properties. |

| Thiazole Ring | Can serve as a scaffold or be part of the drug molecule itself. | Provides a stable heterocyclic core for building complex molecules. |

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. This compound serves as a valuable starting material for the synthesis of various substituted thiazoles with potential therapeutic applications. The formyl group can be readily transformed into other functional groups or used in condensation reactions to build larger molecular structures.

For example, the formyl group can undergo olefination, reduction, or oxidation, providing access to a diverse range of derivatives. The Boc-protected amine can be deprotected to reveal a primary amine, which can then be acylated, alkylated, or used in the formation of other nitrogen-containing heterocycles. This versatility allows for the systematic exploration of the structure-activity relationships of thiazole-based drug candidates.

While specific examples detailing the direct use of this compound in the synthesis of named drug candidates are proprietary or not widely published, the synthetic strategies employed for creating thiazole-containing therapeutics often rely on intermediates with similar functionalities. For instance, the synthesis of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives with anticancer activity involves the manipulation of functional groups on a pre-formed thiazole ring. nih.govacs.org Similarly, the development of thiazole derivatives bearing β-amino acids as potential antimicrobial agents highlights the importance of versatile thiazole building blocks. researchgate.net

Synthesis of Diverse Heterocyclic and Chiral Compounds

Beyond its application in pharmaceutical intermediates, this compound is a precursor for a variety of other complex molecular structures, including other heterocyclic systems and chiral molecules.

A notable application of formylthiazoles, such as this compound, is in the synthesis of thiazole-containing chromone derivatives. nbuv.gov.uanuph.edu.ua The synthesis typically proceeds through a Claisen-Schmidt condensation of the formylthiazole with a 2-hydroxyacetophenone to form a chalcone analog. This intermediate then undergoes an Algar-Flynn-Oyamada reaction to construct the chromone ring system. nbuv.gov.ua

The general synthetic route can be summarized as follows:

Claisen-Schmidt Condensation: The formyl group of the thiazole derivative reacts with a 2-hydroxyacetophenone in the presence of a base to form a propenone (chalcone) intermediate.

Algar-Flynn-Oyamada Reaction: The chalcone is then treated with hydrogen peroxide in an alkaline medium to effect an oxidative cyclization, yielding the 3-hydroxychromone derivative.

This methodology provides a preparative approach to novel chromones that incorporate a thiazole moiety, which can be valuable for developing new fluorescent probes and other functional materials. nbuv.gov.uanuph.edu.ua

| Step | Reaction Type | Reactants | Product |

| 1 | Claisen-Schmidt Condensation | This compound + 2-Hydroxyacetophenone | Thiazolyl-propenone (Chalcone) |

| 2 | Algar-Flynn-Oyamada Reaction | Thiazolyl-propenone + Hydrogen Peroxide | Thiazolyl-3-hydroxychromone |

The thiazole ring can function as a masked formyl group, a synthetic strategy known as the "Thiazole-Aldehyde Synthesis". orgsyn.org This methodology allows for the one-carbon homologation of aldehydes. In the context of this compound, the existing formyl group could be first modified, for example, by reduction to an alcohol and protection, followed by a reaction sequence that introduces a new functional group that is then converted to an aldehyde.

More directly, the structural motif of a protected amine on a carbon adjacent to a potential carbonyl group (or its precursor) is central to the synthesis of α-amino acids. While direct conversion of the 5-formyl group of this compound to a carboxylic acid to form an amino acid is not a straightforward transformation, the compound's functionalities are relevant to general strategies for α-amino acid synthesis. For instance, the addition of nucleophiles to the formyl group can generate α-hydroxy-β-amino structures, which are valuable chiral building blocks.

Furthermore, the addition of 2-(trimethylsilyl)thiazole to α-amino aldehydes is a well-established method for the synthesis of β-amino-α-hydroxy aldehydes, which are key intermediates for preparing amino sugars and sphingosines. acs.orgacs.org This highlights the utility of the thiazole moiety as a synthetic equivalent of a formyl group in the construction of complex chiral molecules.

The synthesis of N-glycosides from the reaction of aminothiazoles with various sugars has been reported, leading to the formation of sugar-induced thiazole derivatives. researchgate.net This demonstrates the compatibility of the thiazole scaffold with carbohydrate chemistry. The formyl group of this compound provides a handle for attaching sugar moieties through reactions such as reductive amination with amino sugars or Wittig-type reactions with sugar-derived phosphoranes.

The "Thiazole-Aldehyde Synthesis" is also applicable to the synthesis of chiral α-hydroxy aldehydes, which are fundamental units of polyhydroxylated aldehydes like aldehydo sugars. orgsyn.org By using a chiral starting material or employing a stereoselective reaction, it is possible to construct complex polyhydroxylated chains with controlled stereochemistry, where the thiazole group is ultimately unmasked to reveal an aldehyde function. This approach has been utilized in the synthesis of compounds such as aldehydo-D-erythrose from D-glyceraldehyde. orgsyn.org

Formation of Other Biologically Relevant Molecules and Fluorescent Dyes

The chemical architecture of this compound offers several avenues for the synthesis of biologically active molecules and fluorescent dyes. The thiazole ring itself is a key structural motif in numerous pharmaceuticals, including antimicrobial and anticancer agents. analis.com.mynih.gov The reactivity of the formyl (aldehyde) group and the latent reactivity of the amine, protected by a tert-butoxycarbonyl (Boc) group, are central to its synthetic utility.

The aldehyde functionality is a key reactive site for the formation of new carbon-carbon and carbon-nitrogen bonds. A significant application of aldehydes in synthetic chemistry is the formation of Schiff bases through condensation reactions with primary amines. nih.gov These Schiff bases, or imines, are not only stable compounds in their own right but are also intermediates in the synthesis of a wide array of other functional groups and heterocyclic systems. Thiazole-containing Schiff bases have been investigated for their biological activities. nih.gov

Furthermore, the formyl group can be a precursor for the synthesis of various heterocyclic systems which are prevalent in biologically active compounds. While direct applications of this compound are not extensively documented in publicly available research, the reactivity of the thiazole-2-carbaldehyde scaffold is well-established.

In the context of fluorescent dyes, the thiazole nucleus is a component of several important classes of dyes. semanticscholar.org The extended π-system that can be created by reacting the formyl group, for instance in the formation of cyanine dyes, is often responsible for the fluorescent properties of the resulting molecule. The synthesis of such dyes often involves the condensation of a heterocyclic aldehyde with another reactive species. semanticscholar.org

The general synthetic utility of the functional groups present in this compound is summarized in the table below.

| Functional Group | Type of Reaction | Potential Products |

| Formyl (-CHO) | Schiff Base Formation | Imines, which can be biologically active or serve as ligands. |

| Formyl (-CHO) | Wittig Reaction | Alkenes, for extending carbon chains. |

| Formyl (-CHO) | Aldol Condensation | α,β-Unsaturated ketones, building blocks for larger molecules. |

| Boc-protected Amine (-NHBoc) | Deprotection | Primary amine, for amide bond formation or further functionalization. |

Coordination Chemistry Applications as a Ligand Precursor

In the field of coordination chemistry, the thiazole ring is a well-established ligand component due to the presence of both nitrogen and sulfur atoms, which can act as donor sites for metal ions. researchgate.netresearchgate.netscientificforefront.org The specific structure of this compound makes it a promising precursor for the synthesis of more complex ligands.

The most direct route to forming a ligand from this compound involves the reaction of the formyl group to create a Schiff base. Condensation of the aldehyde with a primary amine introduces a new donor atom, typically nitrogen, and creates a bidentate or polydentate ligand. nih.gov For example, reaction with an amino-functionalized pyridine or another heterocyclic amine can yield a ligand capable of forming stable complexes with a variety of transition metals. mdpi.com

The tert-butyl carbamate (Boc) protecting group on the amine at the 5-position of the thiazole ring provides another layer of synthetic versatility. This group is stable under many reaction conditions but can be readily removed under acidic conditions to reveal a primary amine. This amine can then be used to either coordinate directly to a metal center or be further functionalized to create a more elaborate ligand structure.

While specific research detailing the use of this compound as a ligand precursor is not widely available, the principles of ligand design and the known reactivity of its functional groups strongly suggest its potential in this area. researchgate.netnih.gov The types of ligands that could potentially be synthesized from this precursor and their coordination modes are outlined in the following table.

| Ligand Type | Synthetic Strategy | Potential Donor Atoms | Example Metal Ions |

| Schiff Base Ligands | Condensation of the formyl group with a primary amine. | N (thiazole), N (imine), and other donors from the amine component. | Co(II), Ni(II), Cu(II), Zn(II) |

| Amine-functionalized Ligands | Deprotection of the Boc group to reveal the primary amine. | N (thiazole), N (amine), S (thiazole). | Ru(II), Rh(III), Pd(II) |

| Multidentate Ligands | Combination of Schiff base formation and deprotection/functionalization. | Multiple N, S, and potentially O donor atoms. | Lanthanides, Actinides |

The coordination chemistry of thiazole-based ligands is a rich and active area of research, with applications in catalysis, materials science, and medicine. researchgate.netscientificforefront.org The availability of versatile precursors like this compound is crucial for the continued development of new and innovative metal complexes with tailored properties.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of tert-butyl (2-formylthiazol-5-yl)carbamate is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The anticipated chemical shifts are influenced by the electronic environment of each proton.

A low-resolution ¹H NMR spectrum available from commercial suppliers confirms the presence of the key proton signals. A detailed analysis based on the molecular structure predicts the following proton environments:

Formyl Proton (-CHO): This proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and its direct attachment to the thiazole (B1198619) ring. It is expected to appear as a singlet in the downfield region of the spectrum.

Thiazole Ring Proton (-CH=): The proton on the thiazole ring is in an aromatic environment and its chemical shift is influenced by the adjacent formyl and carbamate (B1207046) groups. It is expected to appear as a singlet.

Amine Proton (-NH-): The proton of the carbamate's amine group will appear as a broad singlet. Its chemical shift can be variable and is dependent on factors such as solvent and concentration.

Tert-butyl Protons (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group will give rise to a strong singlet in the upfield region of the spectrum, a characteristic signal for this group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Formyl H | 9.5 - 10.5 | Singlet |

| Thiazole H | 7.5 - 8.5 | Singlet |

| NH | 8.0 - 9.0 (broad) | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Assignments

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Based on the structure of this compound, the following carbon signals are predicted.

Carbonyl Carbons (C=O): Two distinct carbonyl carbon signals are expected. The formyl carbonyl carbon will be in a more downfield region compared to the carbamate carbonyl carbon.

Thiazole Ring Carbons: The three carbon atoms of the thiazole ring will have characteristic chemical shifts in the aromatic region. The carbon atom bearing the formyl group and the carbon atom attached to the nitrogen of the carbamate will be significantly influenced by these substituents.

Tert-butyl Carbons: The quaternary carbon and the three equivalent methyl carbons of the tert-butyl group will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Formyl C=O | 180 - 190 |

| Carbamate C=O | 150 - 160 |

| Thiazole C2 | 160 - 170 |

| Thiazole C4 | 120 - 130 |

| Thiazole C5 | 140 - 150 |

| Tert-butyl (quaternary) | 80 - 85 |

Two-Dimensional NMR Techniques for Structural Elucidation (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): A COSY experiment would be expected to show no cross-peaks, as all the protons in the molecule are predicted to be singlets and are not coupled to each other.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms. This would allow for the definitive assignment of the thiazole proton to its corresponding carbon and the tert-butyl protons to their methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include the formyl proton to the thiazole C5 carbon, the thiazole proton to the formyl carbon, and the NH proton to the carbamate carbonyl carbon and the thiazole C2 carbon. The tert-butyl protons would show a correlation to the quaternary carbon of the tert-butyl group and the carbamate carbonyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Characteristic Vibrational Frequencies of Formyl and Carbamate Groups

The IR spectrum of this compound would be dominated by the absorption bands of the formyl and carbamate groups.

N-H Stretch: A moderate to sharp absorption band is expected in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the carbamate.

C-H Stretch: The C-H stretching of the formyl group typically appears as a pair of weak bands around 2850 and 2750 cm⁻¹.

C=O Stretch: Two distinct carbonyl stretching bands are anticipated. The aldehyde C=O stretch is expected around 1680-1700 cm⁻¹, while the carbamate C=O stretch will likely appear at a slightly higher frequency, around 1700-1730 cm⁻¹.

C-N Stretch: The C-N stretching of the carbamate will be visible in the range of 1200-1300 cm⁻¹.

C-O Stretch: The C-O stretching vibrations of the carbamate group will produce strong bands in the 1000-1300 cm⁻¹ region.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Carbamate | N-H Stretch | 3200 - 3400 |

| Formyl | C-H Stretch | 2850 and 2750 |

| Formyl | C=O Stretch | 1680 - 1700 |

| Carbamate | C=O Stretch | 1700 - 1730 |

| Carbamate | C-N Stretch | 1200 - 1300 |

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₉H₁₂N₂O₃S), the expected molecular weight is approximately 228.27 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 228. The fragmentation pattern would likely involve the loss of the tert-butyl group (a stable carbocation), leading to a prominent peak at m/z 172 (M - 56). Another characteristic fragmentation would be the loss of isobutylene (B52900) from the tert-butyl group, resulting in a peak at m/z 172. Further fragmentation of the thiazole ring and loss of CO or CHO groups would also be expected.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Identity |

|---|---|

| 228 | [M]⁺ |

| 172 | [M - C₄H₈]⁺ or [M - C₄H₉ + H]⁺ |

| 129 | [M - C₄H₈ - CO - H]⁺ |

| 101 | [M - C₄H₈ - CO - H - CO]⁺ |

Computational and Theoretical Studies

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its chemical properties and reactivity.

Density Functional Theory (DFT) Studies of Molecular Orbitals

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. A DFT study of Tert-butyl (2-formylthiazol-5-yl)carbamate would calculate the energies and shapes of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. A smaller gap typically suggests higher reactivity. Such a study would also map the electron density distribution, revealing which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic). This information is vital for predicting how the molecule will interact with other reagents.

Hypothetical Data from DFT Calculations:

| Property | Predicted Value | Significance |

| HOMO Energy | N/A | Indicates the ability to donate electrons. |

| LUMO Energy | N/A | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | N/A | Relates to chemical reactivity and stability. |

| Electron Density on Thiazole (B1198619) Ring | N/A | Identifies nucleophilic and electrophilic sites. |

| Electron Density on Formyl Group | N/A | Highlights the reactivity of the aldehyde. |

| Electron Density on Carbamate (B1207046) Group | N/A | Shows the electronic influence of this substituent. |

Conformational Analysis via Computational Methods

The biological activity and physical properties of a molecule are heavily influenced by its three-dimensional shape or conformation. Conformational analysis using computational methods would involve mapping the potential energy surface of this compound by systematically rotating its single bonds. This process would identify the most stable, low-energy conformations (global and local minima) and the energy barriers between them. Understanding the preferred conformations is essential for predicting how the molecule might fit into the active site of a protein or how it will pack in a crystal lattice.

Reaction Mechanism Studies

Computational modeling can elucidate the step-by-step pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone.

Theoretical Investigation of Formylation Pathways

The formyl group (-CHO) on the thiazole ring is a key functional group. A theoretical investigation could explore the mechanisms of various formylation reactions used to synthesize this molecule. By calculating the energies of reactants, transition states, and products for different potential pathways, computational chemists could determine the most energetically favorable route. This would involve identifying key intermediates and calculating activation energies, providing a detailed understanding of the reaction kinetics and thermodynamics.

Computational Modeling of Reactivity and Selectivity

Beyond its synthesis, the reactivity of this compound in subsequent reactions is of great interest. Computational models could predict its reactivity towards various reagents. For example, the formyl group can undergo nucleophilic addition, and the carbamate group can be hydrolyzed. DFT calculations could model these reactions to predict which sites are most reactive and whether reactions will occur with high selectivity. This predictive power can guide the design of new synthetic routes utilizing this compound as a starting material.

Spectroscopic Property Predictions

Computational methods can predict various spectroscopic properties of a molecule with a high degree of accuracy. These predictions are invaluable for interpreting experimental spectra and confirming the identity and structure of a synthesized compound. For this compound, theoretical predictions of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra would be highly beneficial. The calculated chemical shifts in NMR, vibrational frequencies in IR, and electronic transition wavelengths in UV-Vis would serve as a benchmark for experimental characterization.

Hypothetical Spectroscopic Data Predictions:

| Spectrum | Predicted Feature | Corresponding Molecular Moiety |

| ¹H NMR | Chemical Shift (ppm) | Protons on the thiazole ring, tert-butyl group, N-H, and formyl group. |

| ¹³C NMR | Chemical Shift (ppm) | Carbon atoms of the thiazole, tert-butyl, carbamate, and formyl groups. |

| IR | Vibrational Frequency (cm⁻¹) | C=O stretch (formyl), C=O stretch (carbamate), N-H bend, C-H stretches. |

| UV-Vis | λmax (nm) | Electronic transitions, likely π → π* and n → π*. |

Theoretical Calculations of NMR Chemical Shifts and IR Frequencies

No published studies containing theoretical calculations of the ¹H and ¹³C NMR chemical shifts or the infrared (IR) vibrational frequencies for this compound could be identified. As a result, data tables and a detailed discussion of research findings on this topic cannot be provided.

Q & A

Basic: What are the optimal synthetic routes for preparing tert-butyl (2-formylthiazol-5-yl)carbamate, and what factors influence reaction efficiency?

Answer:

The synthesis typically involves reacting 5-amino-2-formylthiazole with tert-butyl chloroformate in the presence of a base like triethylamine. Key factors include:

- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred due to their inertness and ability to dissolve intermediates .

- Base stoichiometry : Excess triethylamine (1.5–2.0 equivalents) ensures complete deprotonation of the amine for efficient carbamate formation .

- Temperature control : Reactions are performed at 0–25°C to minimize side reactions like hydrolysis of the chloroformate .

Basic: How can researchers purify this compound effectively?

Answer:

Purification methods include:

- Column chromatography : Use silica gel with a gradient of ethyl acetate/hexane (20–40%) to isolate the product .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals. Validate purity via HPLC (≥95% purity) and NMR (absence of residual solvent peaks) .

Advanced: How do crystallographic techniques resolve structural ambiguities in tert-butyl carbamate derivatives?

Answer:

Single-crystal X-ray diffraction (XRD) with SHELX software (e.g., SHELXL for refinement) is critical:

- Data collection : High-resolution (<1.0 Å) datasets minimize errors in electron density maps .

- Twinning analysis : For distorted crystals, SHELXD identifies twin laws to correct intensity data .

- Example: A 2016 study resolved steric clashes in a tert-butyl carbamate derivative using anisotropic displacement parameters .

Advanced: What strategies mitigate byproduct formation during synthesis?

Answer:

Common byproducts (e.g., formyl group oxidation) are addressed by:

- Protecting group chemistry : Temporarily protect the formyl group with acetals during carbamate formation .

- Reaction monitoring : Use TLC or in-situ IR to detect intermediates and optimize reaction time .

- Low-temperature conditions : Reduce thermal degradation of sensitive intermediates .

Basic: What spectroscopic methods characterize this compound?

Answer:

- ¹H/¹³C NMR : Identify the tert-butyl group (δ ~1.4 ppm for 9H) and formyl proton (δ ~9.8 ppm) .

- IR spectroscopy : Confirm carbamate C=O stretch (~1700 cm⁻¹) and formyl C=O (~1680 cm⁻¹) .

- Mass spectrometry : ESI-MS provides molecular ion [M+H]⁺ and fragments (e.g., loss of tert-butyl group, m/z ~100) .

Advanced: How does computational modeling predict reactivity in nucleophilic reactions?

Answer:

- DFT calculations : Assess electrophilicity of the formyl group using Fukui indices .

- Molecular docking : Simulate interactions with nucleophiles (e.g., amines) to predict regioselectivity .

- Example: A 2024 study used Gaussian09 to model transition states for formyl group substitutions .

Advanced: How to interpret contradictory bioactivity data across assays?

Answer:

Discrepancies arise from:

- Assay conditions : Varying pH or reducing agents may alter carbamate stability .

- Cell permeability : The tert-butyl group’s lipophilicity affects uptake in different cell lines .

- Metabolic interference : Liver microsome assays reveal rapid hydrolysis in some models, masking activity .

Basic: What stability considerations are critical for storage?

Answer:

- Storage : –20°C under argon; avoid moisture to prevent hydrolysis .

- Decomposition monitoring : Track via HPLC (new peaks at 3–5 minutes indicate degradation) .

Advanced: How do steric/electronic effects of the tert-butyl group influence derivatization?

Answer:

- Steric hindrance : Limits nucleophilic attacks at the carbamate oxygen, favoring reactions at the formyl group .

- Electronic effects : Electron-donating tert-butyl stabilizes the carbamate linkage, delaying hydrolysis in acidic conditions .

Advanced: What explains regioselectivity in thiazole formylation?

Answer:

- Directing groups : The 5-amino group activates the C2 position for formylation via Vilsmeier-Haack conditions .

- Mechanistic studies : Kinetic isotopic labeling (²H NMR) shows faster formylation at C2 due to resonance stabilization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.